molecular formula C14H5Cl4NO3 B11994170 4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione

Cat. No.: B11994170
M. Wt: 377.0 g/mol
InChI Key: RBBMXGGXOHFJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four chlorine atoms and a hydroxy-phenyl group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the chlorination of isoindole derivatives followed by the introduction of the hydroxy-phenyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination of the isoindole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy-phenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the isoindole ring.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its ability to form stable complexes with proteins and other biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione: Known for its unique chlorinated structure and hydroxy-phenyl group.

    4,5,6,7-Tetrachloro-2-(3-methoxy-phenyl)-isoindole-1,3-dione: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and applications.

    4,5,6,7-Tetrachloro-2-(3-amino-phenyl)-isoindole-1,3-dione:

Uniqueness

The uniqueness of 4,5,6,7-Tetrachloro-2-(3-hydroxy-phenyl)-isoindole-1,3-dione lies in its specific combination of chlorine atoms and a hydroxy-phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H5Cl4NO3

Molecular Weight

377.0 g/mol

IUPAC Name

4,5,6,7-tetrachloro-2-(3-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H5Cl4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(20)4-5/h1-4,20H

InChI Key

RBBMXGGXOHFJBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.